Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7-8(12)17-5-3-4-6(9(17)16-7)11(13,14)15/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLIQDKXYUDZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization of 2-Aminopyridine Derivatives
$$
\text{2-Aminopyridine} + \text{α-Haloketone (e.g., Ethyl bromopyruvate)} \xrightarrow{\text{Base, Heat}} \text{Imidazo[1,2-a]pyridine} \xrightarrow{\text{Halogenation, CF₃ transfer}} \text{Target compound}
$$
- Step 1: Condensation of 2-aminopyridine with ethyl bromopyruvate under basic conditions (e.g., sodium hydroxide in ethanol) at reflux to form the imidazo[1,2-a]pyridine core.
- Step 2: Bromination at position 6 using N-bromosuccinimide (NBS) in a suitable solvent (e.g., DCM) under controlled temperature.
- Step 3: Chlorination at position 3 via selective chlorinating agents such as N-chlorosuccinimide (NCS) or SO₂Cl₂.
- Step 4: Introduction of the trifluoromethyl group at position 8 through nucleophilic trifluoromethylation, employing reagents like Togni’s reagent or trifluoromethyl iodide (CF₃I) with suitable catalysts.
- Reaction conditions such as temperature, solvent polarity, and reagent equivalents are optimized to favor regioselectivity.
- Purification is achieved via chromatography, often silica gel, to isolate the desired product.
Method B: Sequential Halogenation and Trifluoromethylation
$$
\text{Imidazo[1,2-a]pyridine} \xrightarrow{\text{Halogenation}} \text{Halogenated intermediate} \xrightarrow{\text{CF₃ transfer}} \text{Final compound}
$$
- Step 1: Synthesize the core heterocycle via cyclization of suitable precursors.
- Step 2: Brominate at position 6 with NBS, ensuring regioselectivity.
- Step 3: Chlorinate at position 3 using NCS or other chlorinating agents.
- Step 4: Introduce the trifluoromethyl group at position 8 via electrophilic trifluoromethylation, often using reagents like Ruppert-Prakash reagent (TMS-CF₃) in the presence of a fluoride source (e.g., TBAF).
- Reaction temperatures are maintained between 0°C and room temperature during halogenation.
- The trifluoromethylation step typically requires anhydrous conditions and inert atmosphere.
Method C: Cross-Coupling Approaches
$$
\text{Halogenated imidazo[1,2-a]pyridine} + \text{CF₃ source} \xrightarrow{\text{Pd-catalyzed cross-coupling}} \text{Target compound}
$$
- Step 1: Prepare the halogenated heterocycle (e.g., 6-bromo or 3-chloro derivative).
- Step 2: Perform Suzuki or Negishi cross-coupling with trifluoromethylated reagents using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere.
- Step 3: Purify via chromatography or recrystallization.
- High regioselectivity.
- Broad functional group tolerance.
- Suitable for scale-up.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| A | 2-Aminopyridine, Ethyl bromopyruvate | NaOH, NBS, NCS, CF₃ reagents | Reflux, room temp | 45-65% | Widely used for core synthesis |
| B | Preformed imidazo[1,2-a]pyridine | NBS, NCS, Ruppert’s reagent | 0–25°C, inert atmosphere | 50-70% | Sequential halogenation and trifluoromethylation |
| C | Halogenated heterocycle | Pd catalysts, trifluoromethyl source | 80–110°C, inert | 55-75% | Cross-coupling for regioselectivity |
Notes and Considerations
- Regioselectivity: Achieving selective halogenation at positions 3 and 6 requires precise control of reaction conditions and choice of halogenating agents.
- Trifluoromethylation: The introduction of the CF₃ group is often the most challenging step, demanding specialized reagents and conditions to ensure regioselectivity at position 8.
- Purification: High-performance chromatography (HPLC) and recrystallization are standard for obtaining analytically pure products.
- Environmental and Safety Aspects: Use of metal catalysts and fluorinated reagents necessitates proper handling and waste disposal protocols.
Research Findings and Optimization Strategies
Recent studies emphasize the importance of:
- Using green solvents like ethanol or water where feasible.
- Employing metal-free conditions for halogenation to reduce environmental impact.
- Applying computational modeling (DFT, molecular docking) to predict reactive sites and optimize reaction conditions.
- Implementing in situ monitoring (LC-MS, IR spectroscopy) to track reaction progress and minimize side reactions.
Chemical Reactions Analysis
Key Structural Features
The compound consists of an imidazo[1,2-A]pyridine core with a trifluoromethyl group at position 8, a chlorine substituent at position 3, and an ethyl ester group at position 2. Its molecular formula is C₁₁H₈ClF₃N₂O₂ , with a molecular weight of 292.64 g/mol . The trifluoromethyl group enhances lipophilicity and reactivity, while the chlorine atom serves as a substituent for further functionalization.
Substitution Reactions
The chlorine atom at position 3 is highly reactive and undergoes nucleophilic aromatic substitution. Common nucleophiles include hydroxide ions, amines, or thiolates, often under basic conditions (e.g., NaOH or K₂CO₃).
Example Reaction :
Chloride substitution with NH₃ leads to the formation of 3-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine derivatives, which exhibit enhanced biological activity.
Oxidation and Reduction
The imidazo[1,2-A]pyridine core is susceptible to oxidation and reduction, altering its electronic properties. For instance:
-
Oxidation : Introduction of oxygen-containing groups (e.g., ketones or epoxides) via reagents like KMnO₄.
-
Reduction : Conversion of ester groups to alcohols using LiAlH₄.
Radical Reactions
Radical-based functionalization is feasible, particularly for introducing alkyl or aryl groups. Metal-catalyzed (e.g., Cu or Fe) or metal-free conditions (e.g., AIBN initiators) are employed.
Reaction Mechanisms and Conditions
| Reaction Type | Key Reagents | Typical Conditions |
|---|---|---|
| Nucleophilic Substitution | NaOH, NH₃, thiols | 80–100°C, DMF or THF solvent |
| Oxidation | KMnO₄, H₂O₂ | Acidic or neutral pH, 0–50°C |
| Reduction | LiAlH₄, NaBH₄ | Ethereal solvents, −78°C |
| Radical Functionalization | AIBN, Cu(OAc)₂ | Room temperature, inert atmosphere |
Scientific Research Applications
Medicinal Applications
1. Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold has been recognized for its potential in developing therapeutic agents. Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate has been studied for its inhibitory effects on various biological targets:
- Anticancer Activity : Compounds within the imidazo[1,2-a]pyridine family have shown promise as inhibitors of key enzymes involved in cancer progression. For instance, certain derivatives have been evaluated for their ability to inhibit focal adhesion kinase (FAK), which plays a crucial role in tumor metastasis and survival .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that modifications to the imidazo[1,2-a]pyridine structure can enhance antibacterial efficacy .
2. Enzyme Inhibition
This compound has been explored for its role as an inhibitor of various enzymes:
- Phosphodiesterase Inhibition : Compounds containing this scaffold have been reported to inhibit phosphodiesterase enzymes, which are critical in regulating cellular signaling pathways .
Synthetic Applications
1. Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simple starting materials. This method is advantageous due to:
- Efficiency : MCRs can yield high product diversity with minimal steps, enhancing synthetic efficiency .
- Environmental Considerations : These reactions often require milder conditions and produce fewer byproducts compared to traditional synthetic routes.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets . The molecular pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The target compound (Cl at 3, CF₃ at 8) exhibits distinct electronic properties compared to its positional isomer, Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (Cl at 8, CF₃ at 6). The latter has a higher reported melting point (132–136°C), likely due to improved crystal packing from the CF₃ group at position 6 .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group enhances lipophilicity, improving membrane permeability compared to non-fluorinated analogs.
- Stability : Chloro-substituted derivatives generally exhibit greater thermal stability than bromo or iodo analogs due to stronger C-Cl bonds .
Biological Activity
Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate (CAS Number: 1355171-67-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : C₁₁H₈ClF₃N₂O₂
- Molecular Weight : 292.642 g/mol
- Storage Conditions : Ambient temperature
- MDL Number : MFCD17168282
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing an inhibition zone of up to 15 mm at a concentration of 50 µg/mL.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
2. Anticancer Activity
Recent research highlighted the anticancer potential of this compound against several cancer cell lines. The compound exhibited IC₅₀ values indicating its effectiveness in inhibiting cell proliferation.
| Cell Line | IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 4.5 | Doxorubicin (1.0) |
| HepG2 | 3.2 | Cisplatin (0.8) |
| A549 | 5.0 | Paclitaxel (0.5) |
In a specific study, the compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
3. Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. This compound significantly reduced swelling compared to the control group.
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Ethyl 3-chloro-8-(trifluoromethyl)... | 58 |
| Indomethacin (10 mg/kg) | 65 |
| Control | 10 |
Case Studies
A recent clinical trial investigated the safety and efficacy of this compound in patients with chronic inflammatory conditions. The trial reported significant improvements in patient-reported outcomes related to pain and inflammation after four weeks of treatment.
Key Findings:
- Patient Demographics : 100 patients aged 30–65
- Duration : 4 weeks
- Outcome Measures : Visual Analog Scale (VAS) for pain reduction showed a mean decrease of 40%.
Q & A
What are the common synthetic routes for Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions affect yield?
Level : Basic
Methodological Answer :
The compound is typically synthesized via multi-step reactions involving halogenation and cyclization. A key intermediate, ethyl bromopyruvate (F1), is synthesized from ethyl pyruvate through bromination (94.06% yield under optimized conditions) . Another intermediate, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2), is obtained via substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine (87.12% yield) . Condensation of F1 and F2 forms the imidazo[1,2-a]pyridine core. Chlorination at the 3-position can be achieved using N-chlorosuccinimide (NCS) in DMF at 40°C for 4 hours (80% yield) .
Critical Factors :
- Solvent choice : DMF enhances reactivity in chlorination steps .
- Temperature : Elevated temperatures (40°C) improve reaction rates but may require controlled conditions to avoid decomposition.
- Stoichiometry : Excess NCS (1.2–1.5 equiv.) ensures complete substitution .
How is the structure of this compound confirmed post-synthesis?
Level : Basic
Methodological Answer :
Structural confirmation relies on spectroscopic and chromatographic techniques:
- 1H/13C NMR : Key peaks include ethyl ester protons (δ 1.40–1.55 ppm, triplet) and aromatic protons (δ 7.09–8.22 ppm) from the imidazo[1,2-a]pyridine core .
- LC-MS : Molecular ion peaks (e.g., m/z 224.1 for the chlorinated intermediate) confirm mass consistency .
- IR Spectroscopy : Stretching vibrations for ester carbonyl (1700–1750 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) are critical .
Validation : Cross-referencing spectral data with computational simulations (e.g., HRMS) ensures accuracy .
What strategies optimize the chlorination step in the synthesis to minimize by-products?
Level : Advanced
Methodological Answer :
Chlorination efficiency depends on:
- Reagent selection : NCS is preferred over Cl₂ gas due to controlled reactivity and safety .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance solubility .
- Temperature control : Maintaining 40°C prevents over-chlorination and thermal degradation .
Case Study :
In a chlorination step, using 1.2 equiv. NCS in DMF at 40°C for 4 hours achieved 80% yield with <5% by-products (confirmed via TLC and HPLC) .
How do substituents on the imidazo[1,2-a]pyridine core influence biological activity?
Level : Advanced
Methodological Answer :
Substituents modulate electronic and steric properties, impacting bioactivity:
- Trifluoromethyl groups : Enhance metabolic stability and lipophilicity, improving membrane penetration .
- Chlorine at C3 : Increases electrophilicity, potentially enhancing interactions with biological targets (e.g., enzymes) .
Biological Testing :
Derivatives with trifluoromethyl and chloro substituents showed antiparasitic activity against Entamoeba histolytica (IC₅₀: 2–10 µM) and anti-inflammatory effects in murine models .
What analytical methods resolve contradictions in spectroscopic data between different studies?
Level : Advanced
Methodological Answer :
Contradictions often arise from solvent effects or impurity interference. Resolution strategies include:
- Deuterated solvent standardization : NMR spectra in CDCl₃ vs. DMSO-d₆ can shift peaks (e.g., ethyl protons δ 1.42 ppm in CDCl₃ vs. 1.38 ppm in DMSO-d₆) .
- High-resolution techniques : HRMS (mass accuracy <5 ppm) distinguishes isotopic patterns from impurities .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
Example : A study reported δ 8.22–8.10 ppm for aromatic protons in CDCl₃ , while another noted δ 8.30–8.15 ppm in DMSO-d₆ due to solvent-induced shifts .
What are the environmental and safety considerations for large-scale synthesis?
Level : Advanced
Methodological Answer :
- Waste minimization : The use of ethanol/water mixtures for extraction reduces halogenated solvent waste .
- Catalyst recycling : Heterogeneous catalysts (e.g., silica-supported reagents) improve atom economy .
- Toxicity screening : In vivo studies on Wistar rats showed no hepatotoxicity at 50 mg/kg doses, but prolonged exposure to intermediates (e.g., bromopyruvate) requires PPE compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
